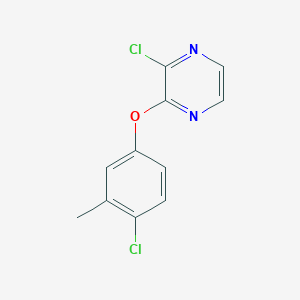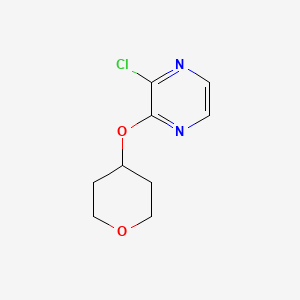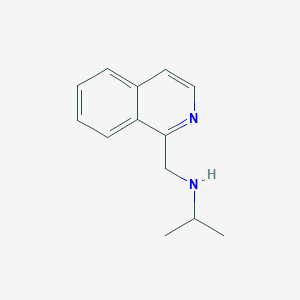
Isopropyl-isoquinolin-1-ylmethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl-isoquinolin-1-ylmethyl-amine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including isopropyl-isoquinolin-1-ylmethyl-amine, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of catalytic processes to improve yield and efficiency. For example, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly employed to synthesize isoquinoline derivatives on a large scale . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact and improve sustainability .
化学反应分析
Types of Reactions
Isopropyl-isoquinolin-1-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinolinones or other oxidized products.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline derivatives can yield isoquinolinones, while reduction can produce tetrahydroisoquinolines .
科学研究应用
Isopropyl-isoquinolin-1-ylmethyl-amine has several scientific research applications, including:
作用机制
The mechanism of action of isopropyl-isoquinolin-1-ylmethyl-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, they can inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors . The specific pathways involved depend on the particular isoquinoline derivative and its target .
相似化合物的比较
Isopropyl-isoquinolin-1-ylmethyl-amine can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which serves as the basis for many derivatives.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Quinoline: A structurally related compound with a nitrogen atom in a different position on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other isoquinoline derivatives .
属性
IUPAC Name |
N-(isoquinolin-1-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14-13/h3-8,10,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMNZRJDOPNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
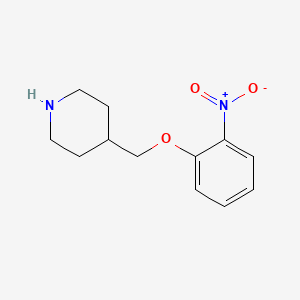
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
![4-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B7872900.png)
![2-(Piperidin-4-ylthio)benzo[D]thiazole](/img/structure/B7872907.png)
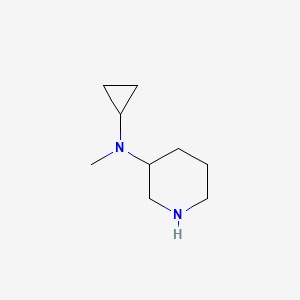
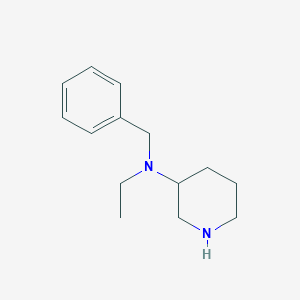
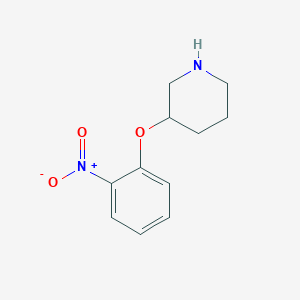
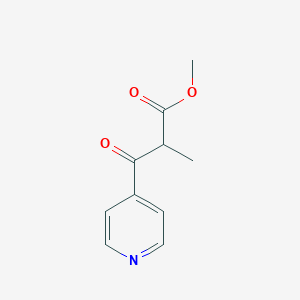
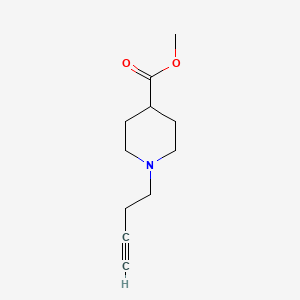
![Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872944.png)
![Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
